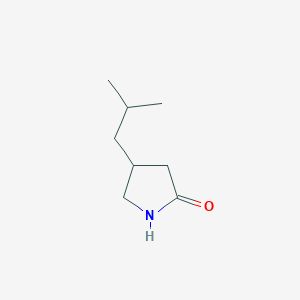

4-Isobutylpyrrolidin-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXRXLTTHFKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582855 | |

| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61312-87-6 | |

| Record name | Pregabalin lactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylpropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGABALIN LACTAM, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of 4 Isobutylpyrrolidin 2 One in Advanced Chemical Research

Significance as a Pivotal Synthetic Intermediate

The primary significance of 4-Isobutylpyrrolidin-2-one lies in its role as a crucial intermediate in the synthesis of pharmaceuticals. cymitquimica.comlookchem.comchemicalbook.com It is most notably recognized as a key precursor and a known impurity in the commercial production of Pregabalin (B1679071), a widely used anticonvulsant and neuropathic pain medication. lookchem.comchemicalbook.comusp.orgresearchgate.net The synthesis of Pregabalin often involves the formation and subsequent hydrolysis of the lactam ring of this compound. epo.orgpatsnap.com

Several synthetic strategies have been developed to produce this intermediate. One method involves the hydrogenation of 5-methyl-3-nitromethylhexane carboxylic acid ethyl ester using a nickel catalyst, which yields this compound before the final hydrolysis step to Pregabalin. epo.org Another approach describes the synthesis from (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid in the presence of bromine and sodium hydroxide. researchgate.net More recent green chemistry methods focus on creating (S)-4-isobutylpyrrolidin-2-one through the reduction and cyclization of (S)-5-methyl-3-cyanocaproate, which itself is derived from isovaleraldehyde (B47997) and acetate (B1210297). patsnap.com The efficiency and stereoselectivity of these synthetic routes are critical for the industrial production of enantiomerically pure Pregabalin.

The compound's utility extends to the synthesis of other advanced molecules. Researchers have used it as a starting material to prepare a collection of potentially bioactive structural analogs, demonstrating its versatility in creating new chemical entities for further investigation. nih.govresearchgate.net

Chemical and Physical Properties

Below is a summary of the known chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-methylpropyl)pyrrolidin-2-one | nih.gov |

| CAS Number | 61312-87-6 | lookchem.comchemicalbook.comnih.gov |

| Molecular Formula | C₈H₁₅NO | lookchem.comchemicalbook.comnih.govcymitquimica.com |

| Molecular Weight | 141.21 g/mol | lookchem.comchemicalbook.comnih.gov |

| Appearance | Colorless to light yellow oil; Solid | chemicalbook.comresearchgate.netcymitquimica.com |

| Boiling Point | 269.066 °C at 760 mmHg | lookchem.comchemicalbook.com |

| Density | 0.927 - 0.928 g/cm³ | lookchem.comchemicalbook.com |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | lookchem.comchemicalbook.com |

| pKa | 16.66 ± 0.40 (Predicted) | lookchem.comchemicalbook.com |

| InChI Key | GUGXRXLTTHFKHC-UHFFFAOYSA-N | nih.govcymitquimica.com |

Role in Life Sciences Research

In life sciences, this compound is primarily investigated for its relationship with γ-aminobutyric acid (GABA) analogs and as a reference standard in pharmaceutical analysis. nih.govcymitquimica.com As a cyclic precursor to Pregabalin, a GABA analog, its biological activity and that of its derivatives are of considerable interest. nih.govwjpls.org Studies have explored its potential as a GABA modulator, a class of compounds that interact with the GABA neurotransmitter system. cymitquimica.com

The compound is also essential for the quality control of Pregabalin drug products. usp.org Since this compound (also known as Pregabalin Related Compound C or Pregabalin Lactam Impurity) can be present in the final pharmaceutical formulation, analytical methods are developed and validated using this compound as a standard to ensure the purity and safety of the medication. lookchem.comchemicalbook.comusp.orgresearchgate.netclearsynth.com Research has detailed the synthesis and characterization of this and other impurities to support these quality control efforts. researchgate.netresearchgate.netarkat-usa.org For instance, LC-MS methods have been established to identify and quantify its presence in the final drug substance. arkat-usa.org

Furthermore, expired Pregabalin has been chemically upcycled, converting it back into this compound, which is then used as a starting material for creating new, potentially bioactive molecules, highlighting its role in sustainable chemical research. nih.govresearchgate.net

Spectroscopic Data Highlights

The structural confirmation of this compound is based on various spectroscopic techniques.

| Technique | Observation | Source(s) |

| Mass Spectrometry (MS) | The mass spectrum displays a protonated molecular ion [M+H]⁺ at m/z 142. | researchgate.netarkat-usa.org |

| Infrared (IR) Spectroscopy | An IR spectrum shows characteristic absorption bands, including one at 1745 cm⁻¹. | arkat-usa.org |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum in DMSO-d₆ shows a peak at δ 7.44 ppm corresponding to the cyclic amide –NH proton. | researchgate.net |

Historical Development and Research Trajectory of Pyrrolidin-2-one Derivatives

The study of this compound is part of a broader and extensive research trajectory focused on pyrrolidin-2-one (also known as 2-pyrrolidone) and its derivatives. The pyrrolidine (B122466) ring is a fundamental five-membered saturated heterocycle containing nitrogen, and its derivatives have been a cornerstone in medicinal chemistry and organic synthesis for decades. researchgate.net The industrial accessibility of the parent pyrrolidine scaffold, often prepared from 1,4-butanediol (B3395766) and ammonia (B1221849), has facilitated widespread investigation into its derivatives.

In the latter half of the 20th century and into the 21st, research into pyrrolidin-2-one derivatives intensified. nih.gov Scientists began systematically modifying the pyrrolidin-2-one core to explore how different substituents would influence chemical reactivity and biological activity. This exploration has led to the discovery of compounds with a wide range of pharmacological effects.

For example, various 1-substituted pyrrolidin-2-one derivatives have been synthesized and evaluated for antiarrhythmic and antihypertensive activities. nih.gov Other research has focused on pyrrolidin-2,5-dione derivatives, which have shown promise as anticonvulsant agents. nih.gov More recently, 1-(pyridin-4-yl)pyrrolidin-2-one derivatives were identified as a novel class of antimalarial agents that target the Plasmodium prolyl-tRNA synthetase (PRS) enzyme. acs.org This body of work demonstrates that the pyrrolidin-2-one nucleus is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of biological target, underscoring the continued importance of derivatives like this compound in the ongoing search for new and effective therapeutic agents. researchgate.net

Advanced Synthetic Methodologies and Chemical Transformations of 4 Isobutylpyrrolidin 2 One

Enantioselective Synthesis of (S)-4-Isobutylpyrrolidin-2-one

The enantioselective synthesis of (S)-4-isobutylpyrrolidin-2-one is a critical step in the production of biologically active molecules, most notably as an intermediate for (S)-pregabalin. googleapis.comresearchgate.net Various strategies have been developed to achieve high enantiomeric purity, including catalytic hydrogenation and the use of chiral auxiliaries. googleapis.comgoogle.com

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a prominent method for the synthesis of (S)-4-isobutylpyrrolidin-2-one, offering an efficient route from unsaturated precursors. google.comgoogleapis.com This approach often involves the reduction of a double bond within a precursor molecule, where the stereochemical outcome is directed by a chiral catalyst or substrate control. google.com

Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for the hydrogenation of various organic compounds, including in the synthesis of pyrrolidinone scaffolds. mdpi.comsamaterials.com In a documented synthesis, a mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one is hydrogenated using 10% Palladium on carbon in methanol (B129727). google.com This process yields (4S)-4-isobutylpyrrolidin-2-one. google.com The robustness and efficiency of Pd/C make it a valuable tool in these transformations. samaterials.com The catalytic activity of Pd/C can be influenced by the palladium content and its dispersion on the carbon support. mdpi.com

| Precursor | Catalyst | Solvent | Product | Reference |

| (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one | 10% Pd/C | Methanol | (4S)-4-Isobutylpyrrolidin-2-one | google.com |

The efficiency and selectivity of catalytic hydrogenation reactions are highly dependent on the reaction conditions, such as hydrogen pressure and temperature. appliedcatalysts.comresearchgate.net Optimizing these parameters is crucial for maximizing the yield of the desired product and minimizing side reactions. mdpi.com For instance, the hydrogenation of a cyano-substituted olefin to produce a chiral precursor for (S)-pregabalin can be carried out using bisphosphine ligands like (R,R)-Me-DUPHOS under specific pressure and temperature settings. googleapis.com Another example involves the hydrogenation of 5-methyl-3-nitromethylhexane carboxylic acid ethyl ester to 4-isobutylpyrrolidin-2-one using a nickel catalyst, where conditions must be carefully controlled. epo.org Generally, hydrogenation temperatures can range from 0°C to the reflux temperature of the solvent, with a preferred range often between 10°C and 50°C. epo.org The pressure can also be varied to influence the reaction rate and selectivity. researchgate.net

| Reaction | Catalyst | Conditions | Key Findings | Reference |

| Asymmetric hydrogenation of a cyano-substituted olefin | (R,R)-Me-DUPHOS | Varied pressure and temperature | Substantial enrichment of the (S)-enantiomer | googleapis.com |

| Hydrogenation of 5-methyl-3-nitromethylhexane carboxylic acid ethyl ester | Nickel catalyst | Controlled temperature and pressure | Formation of this compound | epo.org |

| General Hydrogenation | Various | Temperature: 0°C to reflux (10-50°C preferred) | Condition optimization is key for yield and selectivity | epo.org |

Palladium on Carbon Catalysis

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org One of the earliest methods for the direct synthesis of chirally pure S-pregabalin utilized an Evans chiral auxiliary. googleapis.comgoogle.com However, the high cost and challenges associated with recycling the auxiliary have made this approach less commercially attractive. googleapis.comgoogle.com Pseudoephedrine is another chiral auxiliary that can be reacted with a carboxylic acid to form an amide, which then directs the stereoselective alkylation of the α-carbon. wikipedia.orgharvard.edu The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product. wikipedia.org

Novel Enantioselective Routes to Pyrrolidin-2-one Scaffold

Research continues to explore novel and more efficient enantioselective routes to the pyrrolidin-2-one scaffold. researchgate.netoaepublish.com Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient olefins represent a powerful method for constructing highly substituted pyrrolidine (B122466) rings. oaepublish.com Organocatalysis has also emerged as a significant area of research, with organocatalysts being used to facilitate various asymmetric transformations leading to complex chiral structures. researchgate.net Furthermore, magnesium-catalyzed asymmetric reactions are being developed for the synthesis of important chiral scaffolds, including pyrrolidines. rsc.org These innovative approaches aim to provide more sustainable and cost-effective methods for producing enantiomerically pure pyrrolidin-2-one derivatives. epo.org

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through several routes. epo.orglookchem.com One method involves the hydrogenation of 5-methyl-3-nitromethylhexane carboxylic acid ethyl ester using a nickel catalyst. epo.org Another approach is the Hofmann rearrangement of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid. arkat-usa.org The resulting racemic lactam can then be used as a starting material, with subsequent resolution steps to isolate the desired (S)-enantiomer. google.com For instance, resolution of racemic pregabalin (B1679071), which can be derived from the lactam, has been achieved using (S)-(+)-mandelic acid. epo.org

| Starting Material | Reagents/Catalyst | Product | Reference |

| 5-methyl-3-nitromethylhexane carboxylic acid ethyl ester | Nickel catalyst, H₂ | Racemic this compound | epo.org |

| (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid | Bromine, Sodium Hydroxide | Racemic this compound | arkat-usa.org |

| Racemic 3-carbamoylmethyl-5-methylhexanoic acid | (R)-1-phenylethylamine | (R)-(-)-3-Carbamoylmethyl-5-methylhexanoic acid | arkat-usa.org |

Precursor Compounds and Reactant Optimization in Synthesis

The efficient synthesis of this compound relies heavily on the selection and optimization of precursor compounds and reaction conditions.

Utilization of 3-Cyano-5-methylhexanoate Derivatives

A prominent pathway to this compound involves the use of 3-cyano-5-methylhexanoate derivatives. One such precursor is ethyl (S)-3-cyano-5-methylhexanoate. lookchem.com The synthesis of this precursor can be achieved through various methods, including the reaction of 2-carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester with sodium chloride in dimethylsulfoxide and water. This mixture is heated, and subsequent workup with methyl tert-butyl ether and water yields the desired product.

Another approach starts from isocapronitrile. Deprotonation with lithium diisopropylamide (LDA) in the presence of 2,2′-dipyridyl, followed by alkylation with ethyl bromoacetate, yields a quaternary cyanoester. sci-hub.st This intermediate is then hydrogenated to form the lactam, which can be further processed. sci-hub.st The addition of a bidentate ligand like 2,2'-dipyridyl has been found to be critical for the success of the alkylation step. sci-hub.st

The following table summarizes a synthetic route starting from 2-carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester:

| Reactant | Reagent/Solvent | Conditions | Product | Yield |

| 2-carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester | Sodium chloride, Dimethylsulfoxide, Water | 137°-148° C, 8.5 hours | 3-Cyano-5-methylhexanoic acid ethyl ester | 85.7% |

This table illustrates a specific synthetic transformation for a precursor to this compound.

Transformation from (S)-4-(hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidine-2-one

Solvent and Amine Selection in Catalytic Reactions

The selection of solvents and amines is crucial in the catalytic synthesis of this compound and its derivatives. For instance, in the preparation of 1-benzyl-N-isobutylpiperidin-4-amine, a related heterocyclic compound, toluene (B28343) is used as the solvent with triethylamine (B128534) as a base. mdpi.com In other syntheses, methanol is employed as a solvent for hydrogenation reactions using a palladium on charcoal catalyst. epo.org

A patented method for preparing this compound involves the catalytic reaction of a precursor in a solvent containing ammonia (B1221849) and/or an organic amine. google.com This highlights the importance of the amine component in facilitating the desired cyclization and reduction steps. The choice of solvent can also influence reaction outcomes. For example, in the synthesis of 3-cyano-3-ethyl-5-methylhexanoic acid ethyl ester, a precursor to a this compound analogue, tetrahydrofuran (B95107) (THF) is used as the solvent. researchgate.net

The following table outlines the reactants and conditions in a related catalytic amination reaction:

| Amine | Acid Chloride | Solvent | Base | Reaction Time |

| 1.0 mmol of amine | 1.2 mmol of acid chloride | 20 mL Toluene | 3.0 mL Triethylamine | 6 hours |

This table provides a general procedure for the synthesis of amides, a reaction type relevant to the derivatization of this compound. mdpi.com

Derivatization Strategies for this compound Analogues

Derivatization of this compound is a key strategy for developing new compounds with specific biological activities.

Acetylation and Other N-Substitutions

N-substitution is a common derivatization strategy. For example, N-acetylation can be performed on related structures. thieme-connect.com The introduction of various substituents on the nitrogen atom of the pyrrolidine ring can significantly impact the compound's properties. For example, replacing an ethyl group with a more bulky isobutyl substituent on the nitrogen of a 2-(aminomethyl)pyrrolidine derivative was found to maintain affinity for the 5-HT6 receptor. mdpi.com

The development of catalytic methods for direct amidation using borate (B1201080) esters represents a sustainable approach for creating N-substituted amides. Acylation, including acetylation and benzoylation, is a valuable derivatization technique used to modify molecules for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis.

Functionalization of the Isobutyl Moiety

Functionalization of the isobutyl group offers another avenue for creating analogues of this compound. While direct functionalization of the isobutyl group on the pre-formed lactam is not extensively detailed in the provided results, the synthesis of analogues with modified "isobutyl" side chains is described. For instance, the synthesis of 3-alkyl-3-isobutyl GABA derivatives starts with isocapronitrile, which is then alkylated to introduce different groups. sci-hub.st This approach allows for the creation of a library of compounds with varied substituents at the position corresponding to the isobutyl group. This strategy is crucial for structure-activity relationship (SAR) studies, which aim to understand how different chemical groups on a molecule affect its biological activity. sci-hub.st

Chemical Upcycling of Pharmaceuticals to Yield this compound

The concept of chemical upcycling, particularly within the pharmaceutical industry, represents a strategic approach to sustainability and economic revaluation. mdpi.comresearchgate.net This practice involves the transformation of expired or waste pharmaceutical products into value-added chemicals, thereby creating a new life cycle for these materials. mdpi.com The active pharmaceutical ingredients (APIs) within expired medications can be extracted and used as starting materials for the synthesis of other valuable compounds, including chemical reagents for organic synthesis and medicinal chemistry. mdpi.comresearchgate.net This strategy not only addresses the environmental concerns associated with pharmaceutical waste disposal but also provides access to complex molecular scaffolds at a potentially lower cost. mdpi.com

Conversion of Expired Pregabalin to this compound

A notable example of pharmaceutical upcycling is the conversion of expired pregabalin into its corresponding lactam, this compound. mdpi.comresearchgate.net Pregabalin, a γ-amino acid, can undergo an intramolecular cyclization to form the five-membered lactam ring of this compound. This conversion is significant because this compound is recognized as a valuable intermediate in chemical synthesis. mdpi.comlookchem.com

Research has demonstrated a straightforward and efficient method for this transformation. The process begins with the extraction of the active ingredient, pregabalin, from expired capsules using a solvent such as methanol. researchgate.net Following the extraction, the crude pregabalin is subjected to a cyclization reaction. mdpi.com

A particularly effective method involves microwave-assisted synthesis. When a solution of crude pregabalin in anhydrous dimethylformamide (DMF) is heated using microwave irradiation, it efficiently converts to (S)-4-isobutylpyrrolidin-2-one. mdpi.com This reaction is reported to proceed to completion in a significantly shorter time frame compared to conventional heating methods. mdpi.com While conventional heating requires over four hours, the microwave-induced procedure can be completed in about one hour. mdpi.com The use of DMF as a solvent was found to be crucial for achieving good yields in this lactamization process. mdpi.com Following purification by silica (B1680970) gel column chromatography, the desired product, (S)-4-isobutylpyrrolidin-2-one, can be obtained in good yield. mdpi.com

This conversion is not merely a laboratory curiosity; it highlights the potential to reclaim and repurpose the chemical value embedded in expired drugs. mdpi.comresearchgate.net The formation of this compound from pregabalin can also occur under other conditions, such as during stability testing at elevated temperatures and humidity, where it is considered a degradation impurity. researchgate.net Another study reported the conversion of pregabalin to 4-isobutylpyrrolidone-2 in the presence of C-butyl-resorcin mdpi.comarene in nitrobenzene. nih.gov

| Starting Material | Solvent | Reaction Conditions | Reaction Time | Product | Overall Yield (Two Steps) |

|---|---|---|---|---|---|

| Crude Pregabalin (extracted from expired capsules) | Anhydrous DMF | Microwave Irradiation at 130 °C | 1 hour | (S)-4-Isobutylpyrrolidin-2-one | 62% |

Methodological Advancements in Pharmaceutical Repurposing

Pharmaceutical repurposing, also known as drug repositioning, is the process of identifying new applications for existing drugs that are outside the scope of their original medical indication. nih.gov This approach offers a significant advantage by potentially bypassing several stages of traditional drug development, which can be lengthy and costly. nih.gov The chemical upcycling of expired pharmaceuticals is a distinct but related concept that leverages the core principles of repurposing by finding new value in established chemical entities. mdpi.comresearchgate.net

The conversion of pregabalin to this compound exemplifies a methodological advancement in this area. mdpi.com The development of efficient, high-yield synthetic methods, such as the microwave-assisted lactamization, is crucial for making pharmaceutical upcycling a viable and attractive strategy. mdpi.com These advancements are important because they transform what would be considered waste into a source for fine chemical intermediates. mdpi.com

These methodologies contribute to a more sustainable chemical economy by:

Reducing Waste: Providing an alternative to the disposal of expired medications. mdpi.comresearchgate.net

Creating Value: Synthesizing useful and often expensive chemical intermediates from readily available sources. mdpi.com

Promoting Green Chemistry: Employing efficient reaction conditions, such as microwave heating, which can reduce reaction times and potentially energy consumption compared to conventional methods. mdpi.com

The successful transformation of pregabalin underscores the potential for developing a broader range of upcycling strategies for other expired pharmaceuticals, turning waste streams into valuable chemical feedstocks. mdpi.comresearchgate.net

Intermediacy and Impurity Profiling of 4 Isobutylpyrrolidin 2 One in Pharmaceutical Contexts

4-Isobutylpyrrolidin-2-one as a Key Intermediate in Pregabalin (B1679071) Synthesis

This compound, often referred to as pregabalin lactam, is a pivotal precursor in various synthetic routes to pregabalin. lookchem.compatsnap.com Its chemical structure provides the necessary backbone for the eventual formation of the active pharmaceutical ingredient.

Stereochemical Control in Pregabalin Precursor Routes

The therapeutic effect of pregabalin is stereospecific, with the (S)-enantiomer being the active form. google.comtsijournals.com Consequently, synthetic strategies are designed to produce this enantiomer with high purity. Several methods have been developed to achieve the desired stereochemistry, often involving the use of chiral auxiliaries or asymmetric catalysis. google.comtsijournals.comgoogleapis.com

One approach involves the use of Evans' chiral auxiliary, which allows for an asymmetric alkylation reaction to establish the required chirality early in the synthetic sequence. tsijournals.com Another method employs a chiral auxiliary to guide the stereoselective alkylation of a pyrrolidinone-based intermediate, ultimately leading to the formation of (4S)-4-isobutylpyrrolidin-2-one. google.com This stereoisomer can then be hydrolyzed to yield the desired (S)-pregabalin. google.com The stereochemistry at the C-4 position of the pyrrolidinone ring is crucial, as it directly translates to the stereochemistry of the final pregabalin molecule. google.com

The anticonvulsant activity of pregabalin is primarily attributed to the (S)-enantiomer, which exhibits greater therapeutic efficacy than its (R)-stereoisomer. google.comsci-hub.st

Efficiency and Scalability of Industrial Production Methods

For the synthesis of pregabalin to be commercially viable, the production methods must be efficient, cost-effective, and scalable. patsnap.comgoogleapis.com Several synthetic routes utilizing this compound as an intermediate have been developed with these considerations in mind.

One patented method describes a process starting from pyrrolidine-2,4-dione, which undergoes a Wittig reaction followed by double-bond hydrogenation to yield this compound. This method is noted for its simple operation and high yield, making it suitable for large-scale industrial production. Another green and efficient synthesis involves the dehydration condensation of acetate (B1210297) and isovaleraldehyde (B47997), followed by a series of reactions including cyano addition and reduction to form (S)-4-isobutylpyrrolidin-2-one, which is then hydrolyzed to pregabalin. patsnap.com This route is advantageous due to its use of inexpensive and readily available raw materials, few reaction steps, mild process conditions, and high reaction yield, all contributing to its suitability for industrial application. patsnap.com

Identification and Characterization as a Pharmaceutical Impurity

Despite its role as a key intermediate, this compound is also a known impurity in pregabalin drug products. researchgate.netgoogle.comveeprho.com Its presence is a concern as it represents a degradation product of the active pharmaceutical ingredient. caymanchem.com Regulatory bodies like the International Conference on Harmonisation (ICH) have guidelines that necessitate the identification and characterization of any impurity present at a level of 0.10% or more. arkat-usa.org

The compound is often referred to as Pregabalin EP Impurity A or Pregabalin Related Compound-C in pharmacopeial and regulatory contexts. synzeal.comresearchgate.net It is characterized by its chemical name, (S)-4-isobutylpyrrolidin-2-one, and its unique chemical structure. synzeal.com

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Pregabalin Lactam, (S)-4-isobutylpyrrolidin-2-one, Pregabalin EP Impurity A lookchem.comveeprho.comsynzeal.com |

| CAS Number | 61312-87-6 (racemic), 181289-23-6 ((S)-isomer) lookchem.comsynzeal.com |

| Molecular Formula | C8H15NO lookchem.com |

| Molecular Weight | 141.21 g/mol lookchem.com |

Formation Mechanisms of Pregabalin Lactam (this compound)

The formation of this compound in pregabalin formulations is primarily due to the intramolecular cyclization of pregabalin, a process known as lactamization. google.comresearchgate.net This reaction involves the condensation of the primary amino group and the carboxylic acid group of the pregabalin molecule, with the concomitant loss of a water molecule. google.comresearchgate.net

Degradation Pathways in Pregabalin Formulations

The degradation of pregabalin to its lactam form can occur during manufacturing, storage, and even upon administration. google.comgoogleapis.com This process is influenced by several factors, including pH, temperature, and the presence of moisture. researchgate.netnih.gov Computational studies have shown that the lactamization reaction is pH-dependent. researchgate.net Forced degradation studies have revealed that pregabalin is susceptible to degradation under basic, acidic, and oxidative stress conditions, often leading to the formation of this compound. ijpsr.com

The intramolecular condensation is a significant degradation pathway for GABA analogs like pregabalin. google.com The presence of water can accelerate this dehydration reaction. googleapis.com

Influence of Excipients (e.g., Colloidal Silicon Dioxide) on Impurity Formation

Pharmaceutical excipients, while generally considered inert, can significantly impact the stability of the active pharmaceutical ingredient. scirp.orguiowa.edu In the case of pregabalin, certain excipients have been shown to promote the formation of this compound.

Drug-excipient compatibility studies have demonstrated that colloidal silicon dioxide can increase the levels of pregabalin lactam impurity in formulations, especially under accelerated stability conditions of 40°C and 75% relative humidity. researchgate.netresearchgate.net The proposed mechanism involves the release of a water molecule when pregabalin interacts with colloidal silicon dioxide, thereby facilitating the lactamization reaction. researchgate.netresearchgate.net

Conversely, other excipients are chosen to enhance stability. For instance, isomalt, a non-reducing sugar alcohol with low hygroscopicity, has been found to act as a stabilizer in pregabalin formulations, minimizing degradation. google.comgoogleapis.com Lactose, a common excipient, can react with pregabalin via the Maillard reaction to form conjugates, which can then also undergo lactam formation. google.comscirp.org

pH Dependence of Lactamization Reaction

The formation of this compound, a lactam impurity, is a notable degradation pathway for certain pharmaceutical active ingredients, such as pregabalin. google.comresearchgate.net This intramolecular cyclization is significantly influenced by the pH of the environment. researchgate.net The reaction proceeds through the transformation of the parent molecule into an unstable intermediate, which then cyclizes and dehydrates to form the stable lactam ring. researchgate.net

Computational studies have provided insight into the energy landscape and mechanism of this lactamization. A computational investigation confirmed that the reaction is pH-dependent, analyzing the energy values for both protonated (acidic pH) and deprotonated (basic pH) forms of the precursor molecule. researchgate.net The initial step in the degradation is the conversion of the stable isomer into a less stable, reactive form (R*). A transition state with a significant energy barrier (25.96 kcal/mol higher than the ground state) must be overcome for the reaction to proceed. researchgate.net Intrinsic reaction coordinate (IRC) calculations confirmed that this transition state leads to the formation of this compound. researchgate.net These findings underscore the critical role of pH control during synthesis, formulation, and storage to minimize the formation of this impurity. google.com

Analytical Methodologies for Impurity Detection and Quantification

The detection and quantification of this compound as an impurity in pharmaceutical products are crucial for ensuring quality and safety. Various advanced analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prominent. usp.orgusp.orgijpsr.com These methods are capable of separating the impurity from the active pharmaceutical ingredient (API) and other related substances. ijpsr.com

Developed methods are validated according to the criteria outlined in USP General Chapter <1225>, ensuring they are specific, accurate, precise, linear, and robust. usp.orgusp.org The Limit of Quantitation (LOQ) is established to reliably detect the impurity at very low levels, often at or below the 0.10% threshold of the sample concentration. usp.orgusp.org For structural confirmation and characterization of this and other impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is often utilized. ijpsr.comresearchgate.net

The following table summarizes typical chromatographic conditions used for the analysis of this compound in pharmaceutical formulations. usp.orgusp.org

Chromatographic Conditions for this compound Analysis

| Parameter | Method for Oral Solution usp.org | Method for Extended-Release Tablets usp.org |

|---|---|---|

| Chromatographic System | HPLC-UV | HPLC-UV with PDA Detector |

| Column | Not explicitly stated, but part of a validated method | GL Sciences Inertsil ODS-3V C18, 4.6-mm x 25.0-cm, 5 µm |

| Mobile Phase | Gradient program with Mobile Phase A (Orthophosphoric acid in water), B (Methanol), and C (Acetonitrile) | Gradient program with Mobile Phase A (Ammonium phosphate (B84403) dibasic buffer, pH 6.5), B (Methanol), and C (Acetonitrile) |

| Flow Rate | Not explicitly stated | 1.0 mL/min |

| Column Temperature | Not explicitly stated | 50°C |

| Detector Wavelength | Not explicitly stated | 215 nm (PDA set at 190-400 nm) |

| Injection Volume | Not explicitly stated | 80 µL |

Regulatory Implications for Pharmaceutical Quality Control

The presence of impurities in drug substances and finished pharmaceutical products is a significant concern for regulatory agencies worldwide, as it can impact the safety and efficacy of the medication. researchgate.net this compound is considered a significant impurity, particularly in pregabalin, where it is formed via cyclization of the API. google.com Its control is a key aspect of pharmaceutical quality control. cleanchemlab.com

International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the control of organic impurities. nih.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities. The qualification process involves assessing the biological safety of an impurity. An analysis of toxicology databases supports the ICH Q3A concept that a lifetime dose of up to 1 mg/day of a non-mutagenic impurity would not pose a significant safety concern. nih.gov

Although this compound is a lactam and not a β-lactam antibiotic, guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) on controlling sensitizing impurities is relevant. The FDA recommends that manufacturers evaluate their processes for the potential of cross-contamination with sensitizing agents, such as certain beta-lactam intermediates, and implement appropriate controls. fda.gov This principle of minimizing risk from potentially reactive or sensitizing impurities extends to lactams formed from the API. The World Health Organization (WHO) also provides guidelines on good manufacturing practices for products containing hazardous or sensitizing substances, emphasizing the need to prevent contamination and ensure product quality. who.int Therefore, stringent control over the levels of this compound is mandated to ensure patient safety and product quality, in line with global regulatory expectations. researchgate.net

Biological and Pharmacological Research Perspectives on 4 Isobutylpyrrolidin 2 One

Structure-Activity Relationships (SAR) of Pyrrolidinone Scaffolds

The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. researchgate.netnih.gov The stereochemistry and spatial orientation of substituents on the pyrrolidinone ring can lead to distinct biological profiles due to differential binding to target proteins. researchgate.netmdpi.com

The structure-activity relationship of 4-Isobutylpyrrolidin-2-one is best understood by comparing it to its parent compound, pregabalin (B1679071), and the related drug, gabapentin (B195806). Both pregabalin and gabapentin are γ-amino acids that exert their effects by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels. sci-hub.stresearchgate.net

The key structural difference is that this compound is the cyclic lactam of pregabalin. This cyclization of the γ-amino acid into a pyrrolidinone ring fundamentally alters its interaction with biological targets. Studies on pregabalin analogues have shown that specific structural features are critical for high-affinity binding to the α2-δ subunit and for in vivo activity. sci-hub.stresearchgate.net For instance, the (S)-enantiomer of pregabalin is the active form, while its (R)-enantiomer has significantly weaker affinity for the α2-δ target. sci-hub.st

While pregabalin is a potent analgesic and anticonvulsant, its lactam impurity, this compound, is generally considered to lack the primary activity of the parent compound at the α2-δ subunit. However, the independent findings of its anticonvulsant, antioxidant, and neurotransmitter-modulating effects suggest it interacts with different biological targets. wjpls.org This highlights a crucial SAR principle: the conversion of the open-chain γ-amino acid structure of pregabalin to the cyclic lactam of this compound results in a shift in its pharmacological profile. While pregabalin is more potent than gabapentin, its cyclized form presents a different, albeit weaker, spectrum of CNS activity. wjpls.orgpharmacytimes.com

Table 2: Structural and Activity Comparison

| Compound | Chemical Structure Class | Primary Mechanism of Action | Relative Potency |

|---|---|---|---|

| Pregabalin | γ-amino acid (open chain) | High-affinity binding to α2-δ subunit of calcium channels sci-hub.st | ~2.4-2.8 times more potent than Gabapentin pharmacytimes.com |

| Gabapentin | γ-amino acid (open chain) | Binds to α2-δ subunit of calcium channels sci-hub.st | Baseline |

| This compound | Pyrrolidinone (lactam, closed ring) | Modulation of GABA, DA, NA, 5-HT; antioxidant effects wjpls.org | Considered to lack significant activity at the α2-δ subunit target of Pregabalin sci-hub.st |

Influence of Stereochemistry on Biological Interactions

The spatial arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. solubilityofthings.com In the context of this compound, the orientation of the isobutyl group at the C4 position of the pyrrolidinone ring gives rise to two stereoisomers: (S)-4-isobutylpyrrolidin-2-one and (R)-4-isobutylpyrrolidin-2-one. This chirality, or "handedness," significantly influences how the molecule interacts with its biological targets, which are themselves chiral environments, such as enzymes and receptors. solubilityofthings.com

Research into the biological activities of these enantiomers has revealed that the (S)-isomer is often the more pharmacologically active form. For instance, (S)-4-isobutylpyrrolidin-2-one is a key intermediate in the synthesis of pregabalin, a drug used for neuropathic pain and other neurological conditions. cymitquimica.comlookchem.com The specific three-dimensional structure of the (S)-enantiomer is crucial for its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels. cymitquimica.comkoreamed.org The distinct stereochemistry of the (S)-isomer allows for optimal interaction with the binding site on the protein, leading to its therapeutic effects. In contrast, the (R)-isomer typically exhibits significantly lower binding affinity and, consequently, reduced pharmacological activity. sci-hub.st This underscores the principle that the biological function of a chiral molecule is intrinsically linked to its specific spatial configuration. solubilityofthings.com

Interaction with Calcium Channel Subunits (α2-δ protein)

This compound, particularly its (S)-enantiomer, is recognized for its significant interaction with the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels. koreamed.orggoogle.comresearchgate.net These channels are crucial for regulating neurotransmitter release in the central nervous system. koreamed.org The α2-δ protein is an auxiliary subunit that modulates the trafficking and function of the main calcium channel complex. koreamed.orgsleep-disorders.net

Studies have demonstrated that compounds like pregabalin, which contains the this compound scaffold, bind with high affinity to the α2-δ subunit. koreamed.orgsci-hub.stresearchgate.net This binding is highly specific to the α2-δ type 1 and type 2 proteins. researchgate.netnih.gov The interaction does not directly block the calcium channel pore but is thought to modulate the channel's function, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline from hyperexcited neurons. koreamed.org This mechanism is believed to underlie the therapeutic effects of drugs that target this subunit. The binding affinity is stereospecific, with the (S)-isomer of pregabalin (derived from (S)-4-isobutylpyrrolidin-2-one) showing significantly higher affinity than its (R)-isomer. sci-hub.st This highlights the importance of the specific three-dimensional structure of the this compound moiety for effective interaction with the α2-δ protein.

Impact on System L Transporter Affinity

The System L transporter, particularly the L-type amino acid transporter 1 (LAT1), is a crucial carrier for large neutral amino acids across biological membranes, including the blood-brain barrier. mdpi.comnih.govd-nb.info This transporter functions as a sodium-independent antiporter, exchanging extracellular amino acids for intracellular ones. d-nb.info Research has shown that certain γ-amino acid analogs, including those structurally related to this compound, can act as substrates for the System L transporter. sci-hub.st

Derivatization for Enhanced or Modified Biological Profiles

The pyrrolidin-2-one core structure is a versatile scaffold in medicinal chemistry, and its derivatization has led to the development of compounds with a wide range of biological activities. researchgate.netmdpi.comfrontiersin.org By chemically modifying the basic this compound structure, researchers can explore new pharmacological properties and optimize existing ones.

One approach is the synthesis of hybrid molecules that combine the pyrrolidinone ring with other pharmacologically active moieties. For instance, pyrrolidinone derivatives have been incorporated into structures designed to target enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. researchgate.netfrontiersin.org Other modifications have focused on creating derivatives with potential anti-inflammatory, anticonvulsant, and antimicrobial properties. mdpi.comfrontiersin.orgnih.gov The synthesis of N-alkylated derivatives, for example, has been explored to generate new potentially bioactive compounds. mdpi.com These derivatization strategies allow for the fine-tuning of the molecule's properties, such as its ability to cross biological membranes or its affinity for specific biological targets. researchgate.netfrontiersin.org The ultimate goal of such derivatization is to discover new therapeutic agents with improved efficacy and novel mechanisms of action. mdpi.comresearchgate.net

Natural Occurrence and Biosynthesis (if applicable to research findings)

Identification in Secondary Metabolites from Endophytes

While this compound itself is primarily known as a synthetic intermediate, the broader class of pyrrolidinone derivatives has been identified in natural sources, particularly as secondary metabolites produced by endophytic fungi. nih.govdntb.gov.uanih.gov Endophytes are microorganisms that live within plant tissues without causing disease and are known to produce a diverse array of bioactive compounds. researchgate.netfrontiersin.org

Research has led to the isolation of various pyrrolidinone derivatives from endophytic fungi such as Fusarium decemcellulare and Nigrospora sphaerica. nih.govnih.gov For example, a study on Fusarium decemcellulare F25 resulted in the isolation of three new pyrrolidinone derivatives. nih.gov These naturally occurring compounds often exhibit interesting biological activities, such as antifungal properties. nih.govnih.gov The discovery of these metabolites from endophytes highlights the chemical diversity that can be found in nature and provides a basis for understanding the potential biological roles of the pyrrolidinone scaffold. nih.govresearchgate.net

Proposed Biosynthetic Pathways of Related Structures

The biosynthesis of pyrrolidinone-containing natural products is a complex process involving various enzymatic reactions. researchgate.net While a specific pathway for this compound has not been detailed in the context of natural products, proposed pathways for related pyrrolidinone and pyrrolidine (B122466) structures offer insights into their formation.

One proposed pathway for pyrrolidine alkaloids begins with the amino acid ornithine. frontiersin.orgresearchgate.net Through a series of enzymatic steps, including decarboxylation and methylation, ornithine can be converted to intermediates that cyclize to form the pyrrolidine ring. frontiersin.orgresearchgate.net Another general pathway for pyrrolidin-2-one type natural products involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. researchgate.net This enzymatic machinery can construct a linear precursor that then undergoes a cyclization reaction to form the pyrrolidin-2-one ring. researchgate.net The biosynthesis of the pyrrolidine antibiotic anisomycin, for instance, starts from L-tyrosine and involves a unique enzyme to form the pyrrolidine ring. nih.gov These biosynthetic pathways illustrate the diverse enzymatic strategies that nature employs to construct the pyrrolidinone core structure found in a variety of biologically active molecules. researchgate.netnih.gov

Computational and Theoretical Investigations of 4 Isobutylpyrrolidin 2 One

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions involving 4-Isobutylpyrrolidin-2-one. By modeling the system at an atomic level, researchers can explore reaction pathways that might be difficult to observe experimentally.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with its environment over time. biorxiv.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. biorxiv.orgmdpi.com For instance, MD simulations have been utilized to investigate the lactamization process of pregabalin (B1679071), which results in the formation of this compound. researchgate.netresearchgate.net These simulations can elucidate the conformational changes and the role of the solvent in the reaction. researchgate.netresearchgate.net The protocols for these simulations typically involve system preparation, minimization, annealing, equilibration, and production runs to ensure the stability and accuracy of the results. biorxiv.orgmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com DFT calculations are instrumental in understanding the geometry and energy of the molecules involved in the reaction. researchgate.netresearchgate.net This method is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.com In the context of this compound, DFT calculations, often using hybrid functionals like B3LYP, help to determine the optimized geometries of reactants, transition states, and products. uni-muenchen.descirp.org These calculations are crucial for understanding the electronic driving forces and identifying reactive sites within the molecule. mdpi.com

The energy landscape provides a comprehensive map of all possible conformations of a molecule and the energy barriers between them. nih.govaps.org For the lactamization reaction that forms this compound, analyzing the energy landscape is key to understanding the reaction mechanism. researchgate.netresearchgate.net Computational studies have shown that the lactamization of pregabalin proceeds through a transition state that has a significantly higher energy than the ground state. researchgate.netresearchgate.net For example, calculations revealed a transition state with 25.96 kcal/mol more energy than the initial unstable reactant form. researchgate.netresearchgate.net Intrinsic reaction coordinate (IRC) calculations confirm that this transition state connects the reactant to the final lactam product, providing a clear picture of the reaction pathway. researchgate.netresearchgate.net This analysis helps in understanding how factors like pH can influence the reaction by altering the energy landscape. researchgate.netresearchgate.net

Energy Landscape Analysis of Lactamization

(Quantitative) Structure-Activity Relationship (Q)SAR Modeling

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that relate the chemical structure of a compound to its biological activity. epa.gov These models are widely used in drug discovery and toxicology to predict the properties of new or untested chemicals.

A crucial application of QSAR modeling is the prediction of the mutagenicity of chemical compounds. sci-hub.se For this compound, which is an impurity of the drug pregabalin, assessing its mutagenic potential is of high importance. researchgate.netsci-hub.se Computational toxicology assessments using two complementary (Q)SAR methodologies (rule-based and statistics-based) have been conducted. sci-hub.se The results from these models, which are based on established guidelines like those from the ICH M7, indicated negative predictions and an absence of structural alerts for mutagenicity. sci-hub.senih.gov This leads to the classification of this compound as a Class 5 impurity, suggesting it is of no mutagenic concern and can be controlled as an ordinary impurity. sci-hub.se

The table below summarizes the findings from a computational toxicology assessment for the mutagenicity of this compound.

| QSAR Methodology | Prediction Result | Structural Alerts | Conclusion |

| Rule-based | Negative | Absent | No mutagenic concern |

| Statistics-based | Negative | Absent | No mutagenic concern |

In Silico Models for Toxicological Assessment (Rule-based and Statistics-based)

The toxicological assessment of chemical compounds using computational (in silico) models is a critical component of modern safety evaluation, offering a rapid and resource-efficient alternative to traditional testing methods. huji.ac.il For pharmaceutical impurities like this compound, also known as pregabalin lactam, regulatory guidelines such as the ICH M7 recommend a comprehensive approach. sci-hub.se This involves using two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies: a rule-based and a statistics-based approach to predict bacterial mutagenicity outcomes. sci-hub.seforthtox.com

Rule-based systems utilize expert knowledge derived from existing literature and experimental data to identify structural fragments, known as "structural alerts," that are associated with a specific toxicity, such as mutagenicity. ceur-ws.orgeuropa.eu These systems, like Derek Nexus, contain expert-derived rules that make predictions about a chemical's toxicity. forthtox.com A computational assessment of this compound using a rule-based methodology for in vitro mutagenicity alerts did not detect any fragments known to be related to mutagenicity. sci-hub.se

Statistics-based models employ machine learning algorithms to build predictive models from large datasets of chemicals with known experimental toxicity data. forthtox.com These models, such as those within the Leadscope or Genotox-iS platforms, analyze the structural similarity and fragments of a query molecule in comparison to known toxic and non-toxic compounds to assign a probability of toxicity. sci-hub.seforthtox.com The assessment of this compound with statistics-based models also yielded negative predictions for mutagenicity. sci-hub.se The combined negative results from both rule-based and statistics-based models support the classification of this compound as a Class 5 impurity according to ICH M7 guidance, meaning it can be controlled as an ordinary impurity. sci-hub.se

| Model Type | Methodology | Prediction Result | Reference |

|---|---|---|---|

| Rule-based | Analysis of structural alerts for mutagenicity (e.g., using Genotox-iS software). | Negative (No structural alerts found) | sci-hub.se |

| Statistics-based | Machine learning algorithms comparing the compound to a database of known mutagens (e.g., using Genotox-iS software). | Negative | sci-hub.se |

Applicability Domain Analysis of Predictive Models

A fundamental principle for the validation of (Q)SAR models for regulatory purposes is the definition of their Applicability Domain (AD). sci-hub.se The AD defines the chemical space of compounds for which the model can make reliable predictions. sci-hub.se Predictions for chemicals that fall outside of this domain (Out of Domain, or OOD) are generally not considered valid by default. sci-hub.se This ensures that the model is not used to make predictions for compounds that are structurally too different from the chemicals used to train it.

In the computational toxicological assessment of this compound for mutagenicity, the AD of the statistical models was analyzed. sci-hub.se This analysis is crucial to confirm the reliability of the negative prediction. The Genotox-iS software, for instance, considers predictions with low confidence (<54%) or those that are OOD as potentially invalid. sci-hub.se For this compound, the analysis confirmed that the compound was within the applicability domain of the statistical models used, lending high confidence to the negative mutagenicity prediction. sci-hub.se

| Model | AD Status | Confidence in Prediction | Reference |

|---|---|---|---|

| Statistical Model 1 | Within Domain | High | sci-hub.se |

| Statistical Model 2 | Within Domain | High | sci-hub.se |

| Statistical Model 3 | Within Domain | High | sci-hub.se |

In Silico Assessment of Metabolic Stability

Metabolic stability is a critical pharmacokinetic property that influences the in vivo efficacy and duration of action of a compound. nih.govnih.gov Poor metabolic stability can lead to rapid clearance from the body, reducing potential therapeutic effects. nih.gov In silico methods are increasingly used in the early stages of drug discovery and development to predict a compound's metabolic fate. nih.gov These computational approaches can help identify potential metabolic liabilities before synthesis and extensive experimental testing. researchgate.net

Advanced Analytical Research Methodologies

Spectroscopic Characterization (IR, MS, NMR) for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-isobutylpyrrolidin-2-one. Each technique provides unique insights into the compound's functional groups, mass, and atomic connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. In the analysis of this compound, a key absorption band is observed for the cyclic amide (lactam) carbonyl group (C=O). researchgate.net This technique confirms the presence of the core lactam ring structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. In studies involving the characterization of pregabalin (B1679071) impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis showed a protonated molecular ion [M+H]⁺ at m/z 142, which corresponds to the molecular weight of this compound (C₈H₁₅NO, MW: 141.21 g/mol ). nih.govresearchgate.netresearchgate.net For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the N-trimethylsilyl (N-TMS) derivative is sometimes used, which shows a prominent peak at m/z 198. nih.gov

Table 1: NMR Spectroscopic Data for (4S)-4-isobutylpyrrolidin-2-one in CDCl₃ google.com

| ¹H NMR Data | ¹³C NMR Data | |

|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| 3.48-3.53 (dd) | 1H | 179.0 |

| 3.02 (t) | 1H | 48.4 |

| 2.37-2.57 (m) | 2H | 43.86 |

| 1.97-2.02 (m) | 1H | 37.5 |

| 1.53-1.60 (m) | 1H | 32.93 |

| 1.33-1.38 (t) | 2H | 26.14 |

| 0.90-0.92 (dd) | 6H | 22.67 |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from related substances and determining its purity. This is particularly critical in the pharmaceutical industry, where it is monitored as a process-related impurity of Pregabalin, often referred to as Pregabalin Impurity A or USP Related Compound C. nih.govcaymanchem.comlgcstandards.com

HPLC is the standard method for the quantification and purity assessment of this compound. Validated gradient reversed-phase HPLC methods have been developed for the analysis of Pregabalin and its organic impurities. usp.orgusp.org These methods are designed to be specific, accurate, precise, and robust. usp.org The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). usp.orgusp.org The method is validated according to ICH guidelines to ensure it is suitable for its intended purpose of impurity profiling in drug substances and products. arkat-usa.org

Table 2: Example HPLC Method Parameters for Impurity Profiling usp.orgusp.org

| Parameter | Condition |

|---|---|

| Column | GL Sciences Inertsil ODS-3V C18, 4.6-mm x 25.0-cm, 5 µm |

| Mobile Phase | A: Ammonium phosphate (B84403) buffer (pH 6.5) B: Acetonitrile/Methanol (B129727) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detector | Photodiode Array (PDA) at 215 nm |

| Injection Volume | 40 µL |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is crucial for identifying and characterizing impurities in complex matrices. researchgate.netarkat-usa.org In the context of Pregabalin process development, LC-MS was used to initially identify potential impurities, including this compound, which were present at levels between 0.01% and 0.15%. researchgate.netarkat-usa.org The technique provides the molecular weight of the eluting compounds, confirming the identity of impurities. ijpsr.com

Furthermore, LC-MS is a cornerstone of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. While specific metabolomic studies focusing on this compound are not extensively detailed in the reviewed literature, the analytical power of LC-MS makes it the premier tool for such investigations. wjpls.org It can be used to trace the metabolic fate of the compound or to understand its impact on cellular metabolic pathways. For example, LC-MS has been used to characterize complex derivatives, such as a pregabalin-lactose conjugate that involves the this compound structure, identifying the conjugate by its protonated molecule at m/z 465. google.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Advanced Characterization of Stereoisomers

This compound contains a chiral center at the 4-position of the pyrrolidinone ring, meaning it can exist as two non-superimposable mirror images, the (S) and (R) enantiomers. google.com Distinguishing between these stereoisomers is critical, as they can have different biological activities. The (S)-enantiomer, (4S)-4-isobutylpyrrolidin-2-one, is a key intermediate in the enantioselective synthesis of (S)-Pregabalin. google.comcaymanchem.com

Advanced analytical methods are employed to characterize and differentiate these stereoisomers.

NMR Spectroscopy: High-resolution NMR can be used to characterize the pure enantiomers. Detailed ¹H and ¹³C NMR data have been published specifically for the (4S)-isomer, allowing for its unambiguous identification when synthesized in an enantiomerically pure form. google.com

Chiral HPLC: Chiral High-Performance Liquid Chromatography is a powerful technique used to separate and quantify the individual enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. Chiral HPLC is essential for determining the enantiomeric purity of synthesized intermediates like (4S)-4-isobutylpyrrolidin-2-one and the final active pharmaceutical ingredient. google.com The availability of analytical reference standards for both the (R)- and (S)-enantiomers is crucial for method development and validation. caymanchem.compharmaffiliates.com

Intellectual Property and Patent Landscape Analysis in Academic Research

Overview of Patenting Activity Related to 4-Isobutylpyrrolidin-2-one Synthesis

The patent landscape for this compound is intrinsically linked to the synthesis of pregabalin (B1679071). A significant portion of the patenting activity has been driven by pharmaceutical companies seeking to optimize the manufacturing process of this lucrative drug. northwestern.edubtlj.org The initial discovery and development of pregabalin by Richard B. Silverman at Northwestern University, and its subsequent licensing to Parke-Davis (later acquired by Pfizer), set the stage for extensive patenting efforts to protect the drug and its manufacturing processes. northwestern.edubtlj.org

Patents related to this compound synthesis cover a range of chemical and biocatalytic methods. One patented method involves the hydrogenation of 5-methyl-3-nitromethylhexane carboxylic acid ethyl ester to form this compound, which is then hydrolyzed to yield pregabalin. epo.org Another approach describes the reduction of (S)-5-methyl-3-cyanocaproate to form (S)-4-isobutylpyrrolidin-2-one, which is subsequently hydrolyzed. patsnap.com The lactam form of pregabalin, this compound, is also noted as a potential impurity in pharmaceutical compositions, leading to patents focused on stabilized formulations to minimize its presence. googleapis.com

The use of enzymatic and biocatalytic methods has become a prominent trend in the synthesis of pregabalin intermediates, including this compound. acs.orgmdpi.comnih.gov This is driven by the desire for greener, more efficient, and cost-effective manufacturing processes. google.comgoogle.com Patents in this area often claim novel enzyme sequences or their application in specific reaction steps. acs.org For instance, patents describe the use of nitrilases and lipases for the asymmetric synthesis of pregabalin precursors. google.comgoogle.comjustia.com

Patent Families and Trends in Synthesis of Pregabalin Intermediates

The patent families surrounding pregabalin synthesis are extensive and global, with significant filings in the United States, Europe, Japan, China, and Korea. patentbuddy.comnih.gov These patent families often cover not only the final active pharmaceutical ingredient but also key intermediates like this compound and the processes to prepare them. epo.orgpatentbuddy.com

A major trend in the patent landscape is the shift towards asymmetric synthesis to produce the desired (S)-enantiomer of pregabalin directly, thus avoiding wasteful resolution steps of racemic mixtures. patentbuddy.comgoogle.com This has led to the development and patenting of various chiral catalysts and enzymatic resolutions. google.com For example, patents have been granted for asymmetric hydrogenation methods and the use of chiral aluminum salen catalysts. patentbuddy.comgoogle.com

Another significant trend is the focus on "green chemistry" principles, aiming to reduce the use of hazardous reagents and minimize environmental impact. patsnap.comgoogle.com This is evident in patents that describe enzymatic routes and processes with fewer steps and higher yields. patsnap.comgoogle.com The use of biocatalysts, such as imine reductases and transaminases, in the synthesis of pregabalin has been a key area of innovation and patenting by companies like Pfizer and Codexis. mdpi.com

Below is a table summarizing some of the key patent applications and their contributions to the synthesis of pregabalin intermediates:

| Patent/Application Number | Assignee/Inventor | Key Innovation |

| US 6,891,059 | Warner-Lambert Company | Asymmetric hydrogenation synthesis of pregabalin. patentbuddy.com |

| EP 1 472 210 | Not specified | Process for producing substituted γ-amino acids, including pregabalin via this compound. epo.org |

| WO2014155291A1 | Pfizer Inc. | Use of imine reductase (IRED) in combination with an amine oxidase or a transaminase in pregabalin synthesis. mdpi.com |

| US20150344919A1 | Not specified | Use of a genetically modified nitrilase enzyme as a biocatalyst for a more cost-effective and eco-friendly process. google.com |

| WO2020183376A1 | Not specified | An improved, economical, and greener process for pregabalin preparation using nitrilase and lipase (B570770) enzymes. google.com |

Academic Contributions to Patent Innovations

Academic research has played a foundational role in the innovations seen in the patent landscape of pregabalin synthesis. The initial discovery of pregabalin's therapeutic potential originated in the academic laboratory of Richard B. Silverman at Northwestern University. northwestern.edubtlj.org This seminal work, supported by the university's technology transfer office, was licensed to the pharmaceutical industry, highlighting the crucial link between academic discovery and commercial drug development. northwestern.edubtlj.org

Furthermore, academic research has been instrumental in developing many of the novel synthetic methodologies that have been subsequently patented by corporations. For example, fundamental research in asymmetric catalysis and biocatalysis, often published in academic journals, lays the groundwork for industrial applications. researchgate.net Reports on the asymmetric synthesis of pregabalin in academic literature, while sometimes deemed of "academic interest" due to scale-up challenges, have undoubtedly spurred further industrial research and patenting activity. google.comgoogle.com The development of new biocatalysts and their applications, a vibrant area of academic inquiry, directly contributes to the innovations claimed in patents for greener and more efficient drug synthesis. mdpi.comresearchgate.net

The collaboration between academia and industry is a recurring theme. Visiting scholars and postdoctoral researchers often contribute significantly to projects that lead to patented inventions. btlj.org This synergy allows for the translation of fundamental scientific discoveries into practical, patentable technologies that drive the pharmaceutical industry forward.

Strategic Analysis of Patent Information for Research and Development

A strategic analysis of patent information is an invaluable tool for guiding research and development (R&D) in the field of chemical synthesis. patentpc.com For a compound like this compound, the patent landscape provides a wealth of information on existing synthetic routes, catalysts, and process conditions. patentpc.com By studying the prior art, researchers can identify areas that are heavily patented and those that may offer opportunities for new, non-infringing innovations.

Conducting a thorough patent search allows R&D teams to:

Avoid infringement: By understanding the claims of existing patents, researchers can design their synthetic routes to avoid infringing on the intellectual property of others. patentpc.com

Identify "white space": Patent analysis can reveal underexplored areas in the synthesis of a target molecule, pointing towards opportunities for novel research and patentable inventions.

Benchmark against competitors: Understanding the patenting strategies of competitors provides insights into their R&D focus and technological capabilities.

Inform strategic partnerships: Identifying key patent holders can lead to opportunities for licensing or collaboration to access critical technologies.

For academic researchers, patent literature can be a source of detailed experimental procedures and can highlight industrially relevant research problems. nih.gov While the primary goal of academic research is often the dissemination of knowledge through publications, understanding the patent landscape can help in identifying research with commercial potential and in navigating the process of technology transfer. btlj.org The increasing availability of patent data on public platforms facilitates this type of analysis, making it an essential component of modern chemical research and development. nih.gov

Future Research Directions and Unexplored Avenues for 4 Isobutylpyrrolidin 2 One

Elucidation of Complete Biological and Pharmacological Mechanisms

While 4-Isobutylpyrrolidin-2-one is known as a related compound and impurity of Pregabalin (B1679071), its own biological and pharmacological profile remains largely unexplored. wjpls.orgresearchgate.net Initial studies have hinted at potential anticonvulsant properties, demonstrating a reduction in lipid peroxidation and an increase in glutathione (B108866) levels in animal models. wjpls.org Furthermore, it has been observed to increase levels of GABA, dopamine, noradrenaline, and serotonin. wjpls.org However, a comprehensive understanding of its mechanism of action is lacking.

Future research should focus on:

Receptor Binding Assays: To identify specific molecular targets.

In-depth In Vivo Studies: To characterize its pharmacokinetic and pharmacodynamic properties.

Metabolomic and Proteomic Analyses: To understand its downstream effects on cellular pathways. wjpls.org

Investigation of Anti-inflammatory and Pro-resolving Properties: Given that other pyrrolidinone derivatives have shown such activities. researchgate.net

Design and Synthesis of Novel Pharmacophores Based on the Pyrrolidinone Scaffold

The pyrrolidinone scaffold is a versatile platform for designing novel pharmacophores due to its conformational rigidity and ability to engage in hydrogen bonding. nih.govmdpi.com Its three-dimensional character is of significant interest for fragment-based drug discovery (FBDD). nih.gov

Key areas for future exploration include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isobutyl group and other positions on the pyrrolidinone ring can lead to the discovery of compounds with enhanced potency and selectivity for various biological targets. acs.org

Hybrid Molecule Design: Combining the this compound moiety with other known pharmacophores could result in hybrid compounds with dual or synergistic activities. mdpi.com

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of different isomers of this compound will be critical, as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles. nih.gov

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally friendly and efficient synthetic routes for this compound and its derivatives is a critical area of research. patsnap.comgoogle.com Traditional methods often involve hazardous reagents and solvents. rsc.orgrsc.org

Future research should prioritize:

Catalyst-Free and Solvent-Free Reactions: Exploring multicomponent reactions under neat conditions or using grinding techniques can significantly reduce waste and energy consumption. researchgate.net

Use of Green Catalysts and Solvents: Investigating the use of biodegradable catalysts like citric acid or β-cyclodextrin and green solvents such as water-ethanol mixtures can lead to more sustainable processes. rsc.orgrsc.org

Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields, contributing to a more energy-efficient process. scispace.com

Biocatalysis: Employing enzymes for the synthesis could offer high selectivity and mild reaction conditions.

| Green Synthesis Approach | Key Features | Reference(s) |